Kinome Selectivity vs. BIRB 796 and SB203580
Skepinone-L demonstrates exceptionally narrow kinome selectivity. In binding studies across a panel of 402 kinases at 1 µM, Skepinone-L showed selective affinity only for p38α (Kd = 1.5 nM) and p38β, with no notable activity detected against the remaining 400 kinase constructs including p38δ, p38γ, Erk1/2/3/4/5/8, JNK1/2/3, and MEK1/2/3/4/6 . In contrast, the commonly used p38 inhibitor SB203580 exhibits IC₅₀ values of 50 nM for p38α and 500 nM for p38β, with only 100–500-fold selectivity over LCK, GSK-3β, and PKBα . Proteomic analyses further indicate that SB203580 engages multiple high-affinity off-targets beyond its nominal p38 profile, implying a more complex cellular mode of action than previously assumed [1].
| Evidence Dimension | Kinome selectivity breadth |
|---|---|
| Target Compound Data | Skepinone-L: Kd = 1.5 nM for p38α; no activity on 400+ kinases at 1 µM |
| Comparator Or Baseline | SB203580: p38α IC₅₀ = 50 nM, p38β IC₅₀ = 500 nM; 100–500× selectivity window over LCK/GSK-3β/PKBα |
| Quantified Difference | Skepinone-L shows activity on ≤2 of 402 kinases; SB203580 shows 100–500× selectivity over only a limited panel |
| Conditions | Ambit Biosciences binding panel (402 kinases at 1 µM) for Skepinone-L; enzyme activity assays for SB203580 |
Why This Matters
A narrower selectivity profile reduces confounding off-target effects in functional assays, making Skepinone-L the preferred tool for attributing biological observations specifically to p38α/β inhibition.
- [1] Godl, K., et al. Proteomic analysis of kinase inhibitor selectivity and function. (Study on SB203580 off-target profiling). View Source
